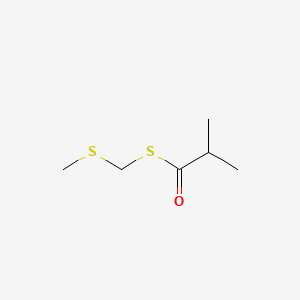
S-(Methylthiomethyl) 2-methylpropanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(Methylthiomethyl) 2-methylpropanethioate: is an organosulfur compound with the molecular formula C6H12OS2 and a molecular weight of 164.29 g/mol . This compound is known for its unique chemical structure, which includes a thioester functional group. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(Methylthiomethyl) 2-methylpropanethioate typically involves the reaction of 2-methylpropanethioic acid with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: S-(Methylthiomethyl) 2-methylpropanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the thioester group can yield thiols and alcohols.
Substitution: The methylthiomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters.
科学的研究の応用
S-(Methylthiomethyl) 2-methylpropanethioate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
作用機序
The mechanism of action of S-(Methylthiomethyl) 2-methylpropanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release active thiol groups, which can interact with proteins and enzymes, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
類似化合物との比較
- S-Methyl 2-methylpropanethioate
- S-Methyl 2-methylpropanethiolate
- Propanethioic acid, 2-methyl-, S-methyl ester
Comparison: S-(Methylthiomethyl) 2-methylpropanethioate is unique due to its methylthiomethyl group, which imparts distinct chemical and biological properties.
生物活性
S-(Methylthiomethyl) 2-methylpropanethioate (CAS No. 42075-42-3) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities, particularly in food flavoring and safety evaluations. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and safety assessments.
- Chemical Formula : C5H10OS
- Molecular Weight : 118.197 g/mol
- IUPAC Name : S-Methyl thio-2-methylpropanoate
- Structure : The compound features a thioether group, which is significant for its reactivity and biological interactions.
Antioxidant Properties
Research indicates that sulfur compounds like this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the ability of similar sulfur compounds to inhibit lipid peroxidation, suggesting a protective role against cellular damage caused by oxidative stress .
Genotoxicity and Safety Assessments
The safety evaluation of this compound is crucial, particularly regarding its potential genotoxic effects. According to the European Food Safety Authority (EFSA), while some sulfur compounds have shown genotoxicity in vitro, the available data on this compound specifically indicate that it does not exceed the thresholds of concern for structural classes related to genotoxicity . However, there remains some concern regarding its structural relatives, necessitating further investigation.
Case Studies
- Flavoring Applications : In food technology, this compound has been evaluated for its use as a flavoring agent. Studies demonstrate that it contributes to the aroma profile of various food products without significant adverse effects when used within established safety limits .
- In Vivo Studies : A study involving animal models assessed the metabolic pathways of sulfur compounds similar to this compound. Results indicated that these compounds undergo biotransformation in the liver, leading to the formation of less toxic metabolites, which supports their safety for consumption at regulated levels .
Research Findings
特性
CAS番号 |
77974-85-7 |
|---|---|
分子式 |
C6H12OS2 |
分子量 |
164.3 g/mol |
IUPAC名 |
S-(methylsulfanylmethyl) 2-methylpropanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3 |
InChIキー |
BUOOBCHAUHUKHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)SCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















